molecular formula C15H17NO3S B2472286 N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide CAS No. 2379972-03-7

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide

Cat. No. B2472286
CAS RN: 2379972-03-7
M. Wt: 291.37
InChI Key: JSIPZQZFZVKOHX-UHFFFAOYSA-N
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Description

“N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide” is a complex organic compound. It contains furan and thiophene rings, which are five-membered heterocyclic compounds . Furan has an oxygen atom, and thiophene has a sulfur atom in their ring structures . These types of compounds have been found to have a variety of biological effects and are of interest to medicinal chemists .


Synthesis Analysis

The synthesis of similar compounds involves various strategies. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . A related compound, N-arylamides of 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids, were synthesized by the reaction of N’-(5-aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with arylamines .


Molecular Structure Analysis

The molecular structure of “N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide” would be complex due to the presence of furan and thiophene rings along with a cyclobutane ring and a carboxamide group. The furan and thiophene rings are aromatic and contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide” could be diverse due to the presence of reactive sites in the molecule. For instance, the furan and thiophene rings can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide” would depend on its molecular structure. For instance, the presence of furan and thiophene rings could contribute to its aromaticity and stability .

Future Directions

The future directions in the study of “N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide” could involve exploring its potential biological activities and applications. Furan and thiophene derivatives have been found to have a variety of biological effects and are of interest to medicinal chemists . Therefore, “N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide” could be a potential candidate for further study in medicinal chemistry.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-12(8-16-15(18)10-3-1-4-10)14-7-11(9-20-14)13-5-2-6-19-13/h2,5-7,9-10,12,17H,1,3-4,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPZQZFZVKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclobutanecarboxamide

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